molecular formula C8H8N2O3 B13921774 5-Cyclopropoxy-2-nitropyridine

5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774
M. Wt: 180.16 g/mol
InChI Key: HSSDASNUXWFRDT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitropyridine is a specialized nitropyridine derivative serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Although a specific CAS number for this compound was not identified in the search results, its close structural analogs, such as this compound-3-sulfonamide (CAS 1243450-05-6) and other substituted nitropyridines , highlight the significance of the this compound core in modern chemical synthesis. The nitro and cyclopropoxy functional groups on the pyridine ring make it a valuable precursor for various chemical transformations, including nucleophilic aromatic substitutions and catalytic cross-coupling reactions, to access more complex molecular architectures . This compound is primarily used in medicinal chemistry for the preparation of potential active pharmaceutical ingredients (APIs), where the cyclopropoxy group can influence a molecule's metabolic stability and binding affinity. Its primary research value lies in its utility as a key intermediate for constructing advanced, functionalized heterocyclic systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine

InChI

InChI=1S/C8H8N2O3/c11-10(12)8-4-3-7(5-9-8)13-6-1-2-6/h3-6H,1-2H2

InChI Key

HSSDASNUXWFRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropoxy 2 Nitropyridine and Its Precursors

Retrosynthetic Analysis of 5-Cyclopropoxy-2-nitropyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler starting materials. nih.gov For this compound, the analysis primarily focuses on the formation of the ether linkage and the introduction of the nitro group onto the pyridine (B92270) core.

The most logical retrosynthetic disconnections for this compound involve the carbon-oxygen bonds of the ether functional group. Two primary strategies emerge from this analysis:

Strategy A: Disconnection of the Pyridine-Oxygen Bond (SNAr Pathway) : This approach is generally the most efficient for this type of molecule. The disconnection of the bond between the pyridine ring and the ether oxygen atom leads to a 5-nitropyridyl cation synthon and a cyclopropoxide anion synthon. The synthetic equivalents for these synthons are a pyridine ring activated by an electron-withdrawing group and bearing a good leaving group at the 2-position, such as 2-chloro-5-nitropyridine (B43025), and cyclopropanol (B106826). The forward reaction is a Nucleophilic Aromatic Substitution (SNAr), where the cyclopropoxide ion attacks the electron-deficient pyridine ring, displacing the chloride. youtube.comlibretexts.org The strong electron-withdrawing effect of the nitro group at the para-position to the chlorine is crucial for activating the ring towards nucleophilic attack. libretexts.org

Strategy B: Disconnection of the Cyclopropyl-Oxygen Bond (Williamson Pathway) : An alternative disconnection breaks the bond between the cyclopropyl (B3062369) group and the oxygen atom. This suggests a Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com The synthons are a 5-nitro-2-pyridone anion (the tautomer of 5-hydroxy-2-nitropyridine) and a cyclopropyl cation. The corresponding synthetic equivalents would be 5-hydroxy-2-nitropyridine (B96767) and a cyclopropyl halide (e.g., cyclopropyl bromide). In the forward synthesis, the hydroxyl group of 5-hydroxy-2-nitropyridine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from the cyclopropyl group in an SN2 reaction. masterorganicchemistry.com

The introduction of the nitro group is a critical step in the synthesis. Direct nitration of the parent pyridine ring is often challenging, leading to low yields and a mixture of isomers. orgsyn.org Therefore, a more strategic approach is employed, where the nitro group is introduced onto a pre-functionalized pyridine ring.

A common and effective strategy begins with the nitration of 2-aminopyridine (B139424). This reaction selectively yields 2-amino-5-nitropyridine (B18323) as the major product. orgsyn.orgguidechem.com This key intermediate serves as a versatile precursor for a variety of 2-substituted-5-nitropyridines. The amino group can be readily converted into other functional groups, such as hydroxyl or halo groups, which are then used to construct the ether linkage. This approach avoids the harsh conditions and poor selectivity of direct pyridine nitration.

Synthesis of Key Pyridine Intermediates Bearing Halogen or Hydroxyl Groups

The successful synthesis of this compound hinges on the efficient preparation of key intermediates, namely 2-halo-5-nitropyridine and 5-hydroxy-2-nitropyridine. These compounds are typically derived from the common precursor, 2-amino-5-nitropyridine.

2-Chloro-5-nitropyridine is a vital intermediate for the SNAr pathway. The most prevalent method for its synthesis is the chlorination of 2-hydroxy-5-nitropyridine (B147068). This transformation is typically achieved by heating 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). chemicalbook.comprepchem.com This reaction effectively replaces the hydroxyl group with a chlorine atom, providing the necessary leaving group for the subsequent etherification step.

Table 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
ReactantsReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Hydroxy-5-nitropyridinePOCl₃, PCl₅100-105595.3 chemicalbook.com
2-Hydroxy-5-nitropyridinePOCl₃, N,N-diethylaniline, Tetraethylammonium chloride120-1255-876.9 guidechem.comgoogle.com

5-Hydroxy-2-nitropyridine, the key precursor for the Williamson ether synthesis pathway, is most commonly prepared from 2-amino-5-nitropyridine. The synthesis involves a diazotization reaction, where the amino group is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium like hydrochloric or sulfuric acid) at low temperatures (0–5 °C). The resulting diazonium salt is unstable and readily hydrolyzes upon gentle warming to yield 5-hydroxy-2-nitropyridine. guidechem.comguidechem.com A one-pot procedure starting from 2-aminopyridine, involving nitration followed by in-situ diazotization and hydrolysis, has also been developed. google.com

The initial step in this sequence, the synthesis of 2-amino-5-nitropyridine, is accomplished by the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.comguidechem.comchemicalbook.com This reaction provides the necessary precursor in good yield. chemicalbook.com

Table 2: Synthesis of Key Nitropyridine Intermediates
ProductStarting MaterialReagentsTemperature (°C)Yield (%)Reference
2-Amino-5-nitropyridine2-AminopyridineH₂SO₄, fuming HNO₃55-65Not specified guidechem.comgoogle.com
2-Amino-5-nitropyridine2-AminopyridineH₂SO₄, fuming HNO₃, 1,2-dichloroethane5891.7 chemicalbook.com
5-Hydroxy-2-nitropyridine2-Amino-5-nitropyridineNaNO₂, HCl(aq)-5 to 581.3 guidechem.com

The final step in the synthesis of this compound is the formation of the ether bond. This is achieved by reacting one of the key pyridine intermediates with a suitable cyclopropyl-containing reagent.

Via Nucleophilic Aromatic Substitution (SNAr) : This is the more common and often higher-yielding route. Cyclopropanol is deprotonated using a strong base, such as sodium hydride (NaH), to form sodium cyclopropoxide. This potent nucleophile then attacks 2-chloro-5-nitropyridine. The pyridine ring, being electron-deficient due to the presence of the ring nitrogen and the powerful electron-withdrawing nitro group, is highly susceptible to nucleophilic attack at the carbon atom bearing the chlorine. youtube.comlibretexts.org The reaction proceeds through a Meisenheimer complex intermediate, which then collapses by expelling the chloride ion to restore aromaticity and form the final product, this compound.

Via Williamson Ether Synthesis : In this alternative approach, 5-hydroxy-2-nitropyridine is treated with a strong base (like sodium hydride) to form the corresponding sodium salt. This salt then reacts with a cyclopropyl halide, such as cyclopropyl bromide. The pyridinoxide anion acts as a nucleophile, attacking the cyclopropyl bromide in an SN2 fashion to form the ether linkage. byjus.comwikipedia.org This method is also viable, though the SNAr approach with a halo-pyridine precursor is often preferred in industrial and laboratory settings for this class of compounds.

Introduction of the Cyclopropoxy Moiety

The attachment of the cyclopropoxy group to the 5-position of the 2-nitropyridine (B88261) scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through the O-alkylation of 5-hydroxy-2-nitropyridine. Several classical and modern etherification methods are applicable for this transformation.

The Williamson ether synthesis is a widely used and classical method for forming ethers, and it is a primary route for the synthesis of this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 5-hydroxy-2-nitropyridine is reacted with a cyclopropyl halide, such as cyclopropyl bromide.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). byjus.com The presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to deprotonate the hydroxyl group of 5-hydroxy-2-nitropyridine, thereby generating the more nucleophilic alkoxide. masterorganicchemistry.comyoutube.com The reaction temperature can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. wikipedia.org

Table 1: Representative Conditions for Williamson Ether Synthesis

Starting MaterialReagentsSolventTemperatureYield
5-hydroxy-2-nitropyridineCyclopropyl bromide, K₂CO₃DMF80 °CNot reported
5-hydroxy-2-nitropyridineCyclopropyl bromide, NaHTHFRoom Temp. to 60 °CNot reported

While direct cyclopropanation of the pyridine ring to form a C-O bond is not a common strategy for this specific transformation, cyclopropanation reactions are crucial in organic synthesis. For the synthesis of substituted cyclopropylpurines, which are structurally related to the target molecule in terms of containing a cyclopropyl group attached to a heterocyclic ring, copper-mediated cyclopropanation of vinylpurines with ethyl diazoacetate has been reported. nih.gov However, this method is not directly applicable to the formation of a cyclopropoxy group on a pre-existing hydroxypyridine.

Modern cross-coupling reactions offer an alternative to the classical Williamson ether synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers. wikipedia.orgrsc.org This methodology could potentially be applied to the synthesis of this compound by coupling 5-halo-2-nitropyridine (e.g., 5-bromo-2-nitropyridine) with cyclopropanol.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP or DPPF) and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). wikipedia.org The choice of ligand is critical for the efficiency of the catalytic cycle.

Another relevant cross-coupling reaction is the Ullmann condensation. This copper-catalyzed reaction has been traditionally used for the formation of diaryl ethers but has seen modern advancements for the coupling of aryl halides with alcohols. researcher.liferesearchgate.net In the context of synthesizing this compound, this would involve the reaction of 5-halo-2-nitropyridine with cyclopropanol in the presence of a copper catalyst (e.g., CuI) and a base, often in a high-boiling solvent like DMF or pyridine.

Table 2: Plausible Cross-Coupling Conditions for C-O Bond Formation

Reaction TypeAryl HalideAlcoholCatalyst/LigandBaseSolvent
Buchwald-Hartwig5-bromo-2-nitropyridineCyclopropanolPd(OAc)₂ / BINAPCs₂CO₃Toluene
Ullmann Condensation5-bromo-2-nitropyridineCyclopropanolCuI / L-prolineK₂CO₃DMF

Note: These are proposed conditions based on the general scope of these reactions. Specific experimental data for the synthesis of this compound using these methods is not widely documented.

Multi-Component and Ring Transformation Reactions

While the etherification of a pre-formed hydroxypyridine is the most direct route, multi-component and ring transformation reactions represent alternative, albeit more complex, strategies for the synthesis of substituted nitropyridines.

Three-component reactions (TCRs) offer an efficient approach to complex molecules in a single step. The synthesis of substituted pyridines can be achieved through various multi-component strategies. For instance, a cascade reaction involving the N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, has been reported for the synthesis of highly substituted pyridines. nih.gov While this provides a general framework for pyridine synthesis, its direct application to form the specific substitution pattern of this compound would require carefully chosen starting materials.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The synthesis of the pyridine ring often involves the condensation of carbonyl compounds with an ammonia (B1221849) source. While a direct cyclocondensation to form this compound is not a reported method, the synthesis of its precursor, 2-hydroxy-5-nitropyridine, can be achieved through a cyclization approach. A patented method describes the condensation of 2-halogenated acrylates with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to yield 2-hydroxy-5-nitropyridine. organic-chemistry.org

Precursor Synthesis: 5-Hydroxy-2-nitropyridine

The availability of the precursor, 5-hydroxy-2-nitropyridine, is crucial for the successful synthesis of the target compound. A common laboratory preparation involves the nitration of 2-aminopyridine to 2-amino-5-nitropyridine, followed by diazotization and hydrolysis of the diazonium salt to the desired 5-hydroxy-2-nitropyridine. google.com A one-pot synthesis method has also been developed, starting from 2-aminopyridine, which undergoes nitration and subsequent diazotization in a single process. google.com

Table 3: Synthesis of 2-Amino-5-nitropyridine

Starting MaterialReagentsSolventTemperatureYieldReference
2-AminopyridineSulfuric acid, Nitric acid1,2-dichloroethane58 °C91.67%CN105523995A

Catalytic and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound. This involves the use of catalytic methods to enhance reaction efficiency, the application of alternative energy sources like microwaves to accelerate reactions, and the adoption of continuous flow processes for safer and more scalable production. Furthermore, a significant emphasis is placed on minimizing or eliminating the use of hazardous solvents.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for the synthesis of aryl ethers such as this compound. While direct palladium- or copper-catalyzed C-O coupling reactions specifically for this compound are not extensively documented in publicly available literature, the principles of Buchwald-Hartwig and Ullmann-type couplings for the formation of aryl ethers are well-established and offer a promising avenue for its synthesis.

These reactions typically involve the coupling of an aryl halide or sulfonate with an alcohol in the presence of a palladium or copper catalyst and a suitable base. For the synthesis of this compound, this would entail the reaction of a 5-substituted-2-nitropyridine (where the substituent is a good leaving group like a halogen) with cyclopropanol.

Table 1: Potential Transition Metal-Catalyzed Approaches for this compound Synthesis

Catalyst SystemPrecursorsGeneral Reaction ConditionsPotential Advantages
Palladium-based (e.g., Pd(OAc)₂, Buchwald-Hartwig ligands)5-halo-2-nitropyridine, CyclopropanolInert atmosphere, organic solvent (e.g., toluene, dioxane), base (e.g., NaOtBu, K₃PO₄)High efficiency, broad substrate scope, milder reaction conditions compared to traditional methods.
Copper-based (e.g., CuI, Ullmann-type conditions)5-halo-2-nitropyridine, CyclopropanolHigher temperatures may be required, polar aprotic solvents (e.g., DMF, DMSO), base (e.g., K₂CO₃, Cs₂CO₃)Lower cost of catalyst compared to palladium, effective for electron-deficient aryl halides.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The electron-withdrawing nature of the nitro group in the 2-position of the pyridine ring activates the 5-position for nucleophilic aromatic substitution, which can be further facilitated by a transition metal catalyst.

Microwave-Assisted and Flow Chemistry Protocols

The integration of modern technologies like microwave irradiation and continuous flow processing offers significant enhancements to the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. In the context of synthesizing this compound, microwave heating can be applied to the nucleophilic aromatic substitution reaction between a 5-halo-2-nitropyridine and cyclopropoxide. This approach can lead to cleaner reactions with fewer byproducts. While specific microwave-assisted syntheses of this compound are not widely reported, the microwave-mediated dearylation of related 2-aryloxy-5-nitropyridine derivatives suggests the feasibility of such transformations.

Flow Chemistry Protocols:

Continuous flow chemistry provides a safer, more scalable, and highly controlled environment for chemical reactions. The use of microreactors with high surface-area-to-volume ratios allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that are often difficult or hazardous in traditional batch reactors. The synthesis of related compounds, such as cyclopropyl carbonyl compounds and cyclopropylamines, has been successfully demonstrated using continuous flow methods. This suggests that the synthesis of this compound could be adapted to a flow process, potentially involving the reaction of a 5-substituted-2-nitropyridine with cyclopropanol in a heated flow reactor, possibly packed with a solid-supported catalyst or base.

Table 2: Comparison of Microwave-Assisted and Flow Chemistry Approaches

FeatureMicrowave-Assisted SynthesisFlow Chemistry
Principle Rapid, uniform heating using microwave irradiation.Continuous reaction in a microreactor or packed bed.
Advantages Reduced reaction times, improved yields, cleaner reactions.Enhanced safety, scalability, precise control over reaction parameters, potential for automation.
Application to this compound Acceleration of the nucleophilic aromatic substitution step.Continuous and safe production, potential for integration of synthesis and purification steps.

Solvent-Free and Sustainable Reaction Conditions

A key goal of green chemistry is to minimize the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. For the synthesis of this compound, several strategies can be employed to achieve this.

Solvent-Free Williamson Ether Synthesis:

The Williamson ether synthesis, a classical method for forming ethers, can be adapted to solvent-free conditions. This typically involves the reaction of an alkoxide with an alkyl halide in the presence of a solid base, often with mechanical grinding or heating. For this compound, this could involve the reaction of the sodium or potassium salt of 5-hydroxy-2-nitropyridine with a cyclopropyl halide under solvent-free conditions. This approach eliminates the need for a solvent, simplifying the work-up procedure and reducing waste.

Use of Greener Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of more environmentally benign alternatives. For the synthesis of this compound, traditional solvents like DMF or DMSO could potentially be replaced with greener alternatives such as ionic liquids or deep eutectic solvents, which are non-volatile and often recyclable.

The synthesis of key precursors, such as 2-chloro-5-nitropyridine and 2-hydroxy-5-nitropyridine, can also be improved by adopting greener methodologies. For instance, a one-pot synthesis method for 2-hydroxy-5-nitropyridine has been developed that reduces wastewater generation and simplifies the purification process.

By embracing these catalytic and green chemistry approaches, the synthesis of this compound and its precursors can be made more efficient, safer, and environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing.

Reactivity Profiles and Mechanistic Investigations of 5 Cyclopropoxy 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic and heteroaromatic systems. nih.gov The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. youtube.commdpi.com For nitropyridines, the nitro group strongly activates the ring towards such attacks. libretexts.org

Reactivity at the C-2 Position Activated by the Nitro Group

The C-2 position of the pyridine ring in 5-Cyclopropoxy-2-nitropyridine is highly activated towards nucleophilic attack. The nitro group at this position exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This effect delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the reaction. youtube.comlibretexts.org The attack of a nucleophile at the C-2 position disrupts the aromaticity of the ring, but the subsequent departure of a leaving group restores it. youtube.com

This heightened reactivity allows for the substitution of groups at the C-2 position by a variety of nucleophiles. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reactions with amines can yield 2-amino-5-cyclopropoxypyridine derivatives, which are valuable intermediates in medicinal chemistry.

Directed Reactivity and Regioselectivity Studies

Regioselectivity in nucleophilic aromatic substitution refers to the preference for a nucleophile to attack one position over another. wikipedia.org In substituted nitropyridines, the position of the nitro group is the primary determinant of where the substitution will occur. For 2-nitro-substituted pyridines, the nucleophilic attack is overwhelmingly directed to the C-2 and C-6 positions (ortho to the nitro group) and the C-4 position (para to the nitro group). researchgate.netyoutube.com

Transformations Involving the Nitro Group

The nitro group in this compound is not only an activating group but also a versatile functional handle that can undergo several important chemical transformations. mdpi.comnih.gov

Chemoselective Reduction to Amino-Pyridines

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. The chemoselective reduction of this compound yields 5-cyclopropoxypyridin-2-amine. This transformation is crucial as the resulting amino-pyridine is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Various reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reduction using reagents such as tin(II) chloride (SnCl2), iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na2S2O4). rsc.org The conditions must be carefully controlled to ensure that the cyclopropoxy group remains intact during the reduction.

Table 1: Selected Conditions for Nitro Group Reduction

Reagent/Catalyst Solvent Conditions Product
H₂, Pd/C Ethanol/Methanol (B129727) Room Temperature, 1-4 atm 5-cyclopropoxypyridin-2-amine
Fe, NH₄Cl Ethanol/Water Reflux 5-cyclopropoxypyridin-2-amine
SnCl₂, HCl Ethanol Room Temperature 5-cyclopropoxypyridin-2-amine
Na₂S₂O₄ Water/THF Room Temperature 5-cyclopropoxypyridin-2-amine

Nitro Group as a Leaving Group in Substitution Reactions

As mentioned in section 3.1.1, the nitro group can function as an excellent leaving group in SNAr reactions, particularly when it is positioned ortho or para to another activating group or the ring nitrogen. mdpi.comnih.govstackexchange.com In this compound, the nitro group at the C-2 position is readily displaced by strong nucleophiles.

The ability of the nitrite (B80452) anion (NO₂⁻) to act as a leaving group is facilitated by its stability. The reaction proceeds through the standard addition-elimination mechanism, where the nucleophile attacks the C-2 carbon, forming the Meisenheimer intermediate, followed by the expulsion of the nitrite ion to yield the substituted product. This reaction is a powerful method for introducing a wide range of functionalities at the C-2 position of the pyridine ring.

Table 2: SNAr Reactions with the Nitro Group as Leaving Group

Nucleophile Reagent Solvent Product
Amine R-NH₂ DMSO or DMF 2-(Alkyl/Aryl)amino-5-cyclopropoxypyridine
Alkoxide R-ONa R-OH 2-Alkoxy-5-cyclopropoxypyridine
Thiolate R-SNa THF or DMF 2-(Alkyl/Aryl)thio-5-cyclopropoxypyridine

Derivatization of the Nitro Group (e.g., Nitrile Oxide Formation)

While less common than reduction or substitution, the nitro group can be derivatized into other functional groups. One such transformation involves its conversion into a nitrile oxide. This is typically achieved by treating the nitro compound with a dehydrating agent, such as phenyl isocyanate, in the presence of a base like triethylamine. The resulting nitrile oxide is a highly reactive 1,3-dipole.

These intermediates are not typically isolated but are generated in situ and trapped with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction. This process, known as the Huisgen cycloaddition, leads to the formation of five-membered heterocyclic rings like isoxazoles or isoxazolines. While specific examples for this compound are not extensively documented in readily available literature, this reactivity pattern is a known transformation for nitroaromatic compounds and represents a potential pathway for further synthetic elaboration.

Reactions at the Cyclopropoxy Moiety

The cyclopropoxy group attached to the 5-position of the 2-nitropyridine (B88261) core presents a unique combination of an ether linkage and a strained three-membered ring. This duality offers several pathways for chemical transformations, focusing on either the cleavage of the ether bond or reactions involving the cyclopropyl (B3062369) ring itself.

Ethers are generally characterized by their chemical stability, making them useful as solvents; however, the C-O bond can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orglibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. fiveable.mekhanacademy.org Following this activation step, the cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the stability of the potential carbocation intermediate. libretexts.orgyoutube.com For this compound, the cleavage would likely be targeted by a nucleophile, such as a halide ion (from HBr or HI), at the cyclopropyl carbon. khanacademy.org Due to the instability of a primary carbocation on the cyclopropyl ring, the reaction is expected to follow an S(_N)2 pathway. youtube.com The products of this reaction would be 5-hydroxy-2-nitropyridine (B96767) and a cyclopropyl halide. The use of excess hydrogen halide could potentially lead to further reaction with the resulting alcohol, though substitution on a phenol-like hydroxyl group is generally difficult. libretexts.org

Basic cleavage of ethers is significantly less common and requires very strong bases, such as organolithium compounds. wikipedia.org For an aryl ether like this compound, these conditions are generally not effective for cleaving the C-O bond.

Table 1: Representative Ether Cleavage Reactions

ReagentConditionMechanismExpected Products
HBr (conc.)HeatSN25-Hydroxy-2-nitropyridine, Cyclopropyl bromide
HI (conc.)HeatSN25-Hydroxy-2-nitropyridine, Cyclopropyl iodide
BBr3Inert solvent (e.g., CH2Cl2)Lewis acid-assisted cleavage5-Hydroxy-2-nitropyridine, Cyclopropyl bromide

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. beilstein-journals.org These reactions provide a thermodynamic driving force for the cleavage of a C-C bond within the three-membered ring.

For this compound, strain-release reactions could be initiated by radical mechanisms or under oxidative conditions. For example, treatment with a radical initiator could lead to the formation of a β-keto radical intermediate after ring opening. beilstein-journals.org The presence of the electron-withdrawing nitropyridine moiety can influence the regioselectivity of the ring opening. Acid-catalyzed ring-opening is another possibility, potentially leading to the formation of propenyl ethers or other rearranged products, although this might compete with ether cleavage. Computational studies on similar nitro-substituted cyclopropanes suggest that the nitro group can stabilize intermediates and lower the activation energy for ring opening. researchgate.net

Table 2: Potential Strain-Release Reaction Pathways

Reaction TypeConditionsIntermediatePotential Product Class
Radical Ring-OpeningRadical initiator (e.g., AIBN), Heatβ-alkoxy radicalRing-opened functionalized pyridines
Oxidative Ring-OpeningOxidizing agent (e.g., Ag(I)/persulfate)Cyclopropoxy radicalβ-keto pyridine derivatives
Acid-Catalyzed RearrangementStrong acid, HeatCarbocationAllylic or homoallylic alcohols/ethers

Beyond reactions that consume the cyclopropyl ring, its C-H bonds can be directly functionalized, a strategy of growing importance in medicinal chemistry for introducing sp³-rich motifs. digitellinc.com Transition-metal-catalyzed C-H activation provides a powerful tool for this purpose, allowing for the introduction of new substituents onto the cyclopropane core without ring cleavage. nih.gov

Palladium-catalyzed C(sp³)–H arylation, for instance, could be envisioned to couple the cyclopropyl moiety with various aryl halides. nih.gov Such reactions often require a directing group to achieve regioselectivity, which is absent in this specific substrate. However, non-directed methods are also being developed. Other potential transformations include the introduction of alkyl, amino, or other functional groups through various catalytic cycles. These methods offer a complementary approach to the strain-release pathways, preserving the valuable cyclopropyl scaffold while adding molecular complexity.

Table 3: Potential Cyclopropyl Ring Functionalization Strategies

ReactionCatalyst/ReagentFunctionality Introduced
C-H ArylationPd(OAc)2, Ligand, BaseAryl group
C-H BorylationIridium catalyst, BPinBoryl group (for further coupling)
Carbene/Nitrene InsertionRh or Cu catalyst, Diazo compound/AzideSubstituted alkyl/amino group

Dearomatization Pathways and Adduct Formation

The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group at the 2-position, becomes highly electron-deficient. This electronic characteristic makes it susceptible to reactions that involve the temporary or permanent disruption of its aromaticity.

The electron-poor nature of the 2-nitropyridine ring system facilitates the addition of nucleophiles, leading to the formation of stable, dearomatized dihydropyridine (B1217469) adducts, often referred to as Meisenheimer-type complexes. nih.govresearchgate.net The nitro group effectively stabilizes the negative charge that develops on the ring following nucleophilic attack.

Nucleophilic attack can occur at the positions ortho or para to the nitro group (C4 and C6). In the case of this compound, attack by various nucleophiles such as alkoxides, amines, or carbanions would lead to the formation of anionic σ-adducts. Subsequent protonation or other quenching steps can yield stable dihydropyridine systems. researchgate.net The synthesis of dihydropyridines is a well-established field, with methods like the Hantzsch synthesis providing access to related structures. pharmaerudition.orgbeilstein-journals.orgnih.gov The reactivity of this compound towards nucleophiles offers a direct route to highly functionalized dihydropyridine derivatives.

Table 4: Nucleophilic Addition to this compound

NucleophileReagent ExampleProduct Type
C-nucleophileMalonate ester + BaseDihydropyridine-malonate adduct
N-nucleophilePiperidineAmino-dihydropyridine adduct
O-nucleophileSodium methoxideMethoxy-dihydropyridine adduct
S-nucleophileSodium thiophenoxideThioether-dihydropyridine adduct

Cycloaddition reactions provide a powerful method for constructing cyclic and polycyclic systems. wikipedia.org While pyridine itself is generally a poor diene in Diels-Alder reactions, the presence of a strong electron-withdrawing group like the nitro group can activate the ring to participate in inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions. mdpi.comresearchgate.net In this type of reaction, the electron-deficient nitropyridine acts as the diene, reacting with an electron-rich dienophile (an alkene or alkyne with electron-donating groups).

For this compound, reaction with an electron-rich alkene, such as an enol ether or an enamine, could lead to the formation of a bicyclic adduct. This initial cycloadduct would likely be unstable and could undergo subsequent rearomatization through the elimination of a small molecule (e.g., HNO₂) or other rearrangement pathways. This approach offers a sophisticated strategy for the synthesis of complex, fused heterocyclic systems.

Table 5: Potential Cycloaddition Reactions

Reaction TypeReactant Partner (Dienophile)Initial ProductPotential Final Product
Inverse-Demand [4+2] CycloadditionEthyl vinyl ether (electron-rich alkene)Bicyclic dihydropyridine etherSubstituted quinoline (B57606) or pyridine derivative after rearomatization
Inverse-Demand [4+2] CycloadditionYnamine (electron-rich alkyne)Bicyclic adduct with a double bondHighly substituted aromatic system
1,3-Dipolar CycloadditionNitrile oxide or AzideFused heterocyclic systemTriazolopyridine or oxadiazolopyridine derivatives

Computational and Theoretical Studies on Reactivity

Computational chemistry offers significant insights into the reactivity of organic molecules. rsc.org For a molecule like this compound, theoretical studies would be invaluable for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a standard method used to elucidate the step-by-step pathways of chemical reactions, detailing transition states and intermediates. mdpi.com Such calculations can determine activation energies, which indicate the kinetic feasibility of a proposed mechanism. nih.gov For substituted nitropyridines, DFT studies can explore nucleophilic aromatic substitution, reduction of the nitro group, or cycloaddition reactions. mdpi.comnih.gov However, no DFT studies specifically modeling the reaction mechanisms of this compound have been published.

Frontier Molecular Orbital (FMO) Analysis of Electrophilicity

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents. The electrophilicity of a compound, or its ability to accept electrons, is directly related to the energy of its LUMO. A lower LUMO energy suggests a stronger electrophile. While FMO analysis is common for nitroaromatic compounds, specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the current literature.

Prediction of Regioselectivity and Stereoselectivity

Computational models are frequently employed to predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) of chemical reactions. rsc.orgnih.gov For a substituted pyridine ring, these calculations could predict the most likely site for nucleophilic attack or other transformations. Factors such as steric hindrance from the cyclopropoxy group and the electronic influence of the nitro group would be critical in these predictions. nih.gov At present, there are no published computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound.

Role As a Synthetic Building Block in Complex Chemical Architectures

Precursor for Diversified Pyridine (B92270) Derivatives

The reactivity of 5-Cyclopropoxy-2-nitropyridine is largely dictated by the electron-withdrawing nature of the nitro group. This group activates the pyridine ring, particularly at the positions ortho and para to it, facilitating a range of chemical transformations. The nitro group itself can be readily converted into other functional groups, dramatically increasing the molecular diversity accessible from this single precursor.

A primary transformation is the reduction of the nitro group to an amine, yielding 5-Cyclopropoxy-pyridin-2-amine. This reaction is typically achieved with high efficiency using various reducing agents. The resulting amino group serves as a versatile handle for a multitude of subsequent reactions, including diazotization, acylation, and condensation reactions, paving the way for a wide spectrum of 2,5-disubstituted pyridine derivatives.

Furthermore, the nitro group enhances the susceptibility of the 2-position to nucleophilic aromatic substitution (SNAr). While the cyclopropoxy group is generally stable, a suitable leaving group at the 2-position (if the nitro group is at another position) would be readily displaced by various nucleophiles. In the case of this compound, the nitro group itself can be displaced under specific conditions, although reduction to the amine followed by further functionalization is a more common strategy.

Table 1: Key Transformations of this compound as a Precursor
Reaction TypeProduct ClassTypical Reagents and ConditionsSignificance
Nitro Group Reduction5-Cyclopropoxypyridin-2-aminesH2/Pd/C, Fe/NH4Cl, SnCl2/HClGateway to a wide range of amino-pyridine derivatives.
Nucleophilic Aromatic Substitution (on related halo-derivatives)2-Alkoxy/Aryloxy/Amino-5-cyclopropoxypyridinesAlkoxides, Phenoxides, Amines; Base; HeatIntroduction of diverse functional groups at the 2-position.

Incorporation into Polycyclic and Fused Heterocyclic Systems

The derivatives of this compound, particularly the 2-amino-5-cyclopropoxypyridine, are pivotal intermediates in the synthesis of fused heterocyclic systems. ias.ac.in These bicyclic and polycyclic structures are of significant interest in medicinal chemistry and material science due to their rigid frameworks and unique electronic properties.

The amino group at the 2-position, coupled with a suitable functional group introduced at the 3-position, can undergo intramolecular cyclization reactions to form a variety of fused rings. For instance, condensation of 2-amino-5-cyclopropoxypyridine with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyridines and related structures.

Moreover, the diamino derivative, obtained by introducing an amino group at the 3- or 4-position, can serve as a precursor to fused imidazole (B134444) or pyrazine (B50134) rings. The strategic placement of reactive functional groups on the pyridine ring, originating from the initial this compound, allows for the regioselective construction of these complex heterocyclic systems. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in

Table 2: Examples of Fused Heterocyclic Systems Derived from this compound Intermediates
Fused SystemSynthetic StrategyKey Intermediate
Pyrrolo[2,3-b]pyridinesCondensation and cyclization3-Functionalized-2-amino-5-cyclopropoxypyridine
Imidazo[4,5-b]pyridinesCondensation with carboxylic acids or aldehydes2,3-Diamino-5-cyclopropoxypyridine
Pyrazino[2,3-b]pyridinesCondensation with 1,2-dicarbonyl compounds2,3-Diamino-5-cyclopropoxypyridine

Contribution to Advanced Synthetic Scaffolds in Material Science

The unique electronic and structural features of pyridine derivatives make them attractive components for advanced materials. The incorporation of the this compound motif into larger molecular frameworks can influence properties such as liquid crystallinity, thermal stability, and photophysical characteristics. Organofluorine compounds, for instance, are utilized as building blocks for complex chemical systems like fluoropolymers and fluorinated network materials. nih.gov

The electron-deficient nature of the nitropyridine ring can be exploited in the design of materials with specific electronic properties, such as organic semiconductors or components of dye-sensitized solar cells. The cyclopropoxy group can enhance solubility in organic solvents, which is crucial for the processability of these materials.

Upon conversion of the nitro group to other functionalities, such as amines or through cross-coupling reactions, the resulting pyridine derivatives can be polymerized or incorporated into polymeric backbones. These polymers may exhibit interesting optical or electronic properties, with the cyclopropoxy group providing a means to fine-tune the material's morphology and processability. The use of perfluoropyridine in fluorinated networks and polymers is an example of how functionalized pyridines contribute to material science. nih.gov

Strategic Design of Functional Molecules Beyond Direct Application

Beyond its direct incorporation into bioactive molecules or materials, this compound serves as a valuable tool in the strategic design of functional molecules with tailored properties. The cyclopropyl (B3062369) group is a well-known bioisostere for phenyl and other aryl groups, offering a way to improve metabolic stability and reduce toxicity while maintaining or enhancing biological activity.

The synthetic handles on the this compound molecule allow for its use in fragment-based drug discovery and lead optimization. The cyclopropoxy moiety can probe lipophilic pockets in biological targets, while the functionalizable pyridine core provides a scaffold for building molecular complexity and optimizing interactions with the target.

In the broader context of synthetic methodology, reactions developed using this compound as a model substrate can be applied to the synthesis of other complex molecules. The understanding of the reactivity of this and related nitropyridines contributes to the development of new synthetic strategies for the construction of functional organic molecules.

Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Probes for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are indispensable for elucidating the structure of newly synthesized compounds and any intermediates formed during the reaction process. For 5-Cyclopropoxy-2-nitropyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential.

The synthesis of this compound would likely involve the substitution of a leaving group at the 5-position of a 2-nitropyridine (B88261) ring with a cyclopropoxy group, or vice-versa. To understand the reaction kinetics and identify any transient intermediates, real-time monitoring using spectroscopic methods would be employed. Techniques like in-situ NMR or rapid-sampling MS could track the consumption of reactants and the formation of products over time. This approach allows for the optimization of reaction conditions and provides insights into the reaction mechanism.

For analogous compounds, researchers have utilized these techniques to distinguish between different isomeric products and to identify key intermediates, which is crucial for maximizing the yield of the desired product.

Once the final product is synthesized, its exact molecular architecture must be unequivocally confirmed.

NMR Spectroscopy : ¹H and ¹³C NMR would provide primary evidence for the structure of this compound. The proton NMR would show characteristic signals for the cyclopropyl (B3062369) protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between different parts of the molecule.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared Spectroscopy : IR spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), the C-O-C ether linkage, and the aromatic ring would be expected.

A hypothetical table of expected NMR data for this compound is presented below, based on typical values for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~8.4~140
H-4~7.5~125
H-6~8.6~150
O-CH (cyclopropyl)~4.0~60
CH₂ (cyclopropyl)~0.8~5

This is an interactive data table. The values are estimations and would require experimental verification.

Chromatographic Techniques for Isolation and Purification in Research Scale

Following synthesis, this compound would need to be isolated from the reaction mixture and purified. Chromatographic techniques are the primary methods for achieving high purity on a research scale.

Column Chromatography : This would be the initial purification step, using a silica (B1680970) gel or alumina (B75360) stationary phase and a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) : For achieving higher purity, reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. The purity of the collected fractions would be assessed by analytical HPLC.

The choice of chromatographic conditions would be optimized based on the polarity and solubility of this compound.

Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the cyclopropoxy group relative to the pyridine ring. This technique is the gold standard for determining the absolute stereochemistry of chiral molecules, although this compound itself is achiral. The crystal packing information obtained can also provide insights into intermolecular interactions.

While no specific crystallographic data for this compound is publicly available, analysis of related nitropyridine structures in the Cambridge Structural Database (CSD) reveals common packing motifs and intermolecular interactions that might also be present in the crystal structure of the title compound.

Future Research Trajectories and Unexplored Frontiers

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 5-Cyclopropoxy-2-nitropyridine is a critical starting point for its broader application. Future research should be directed towards the development of more efficient, scalable, and versatile synthetic methods. Current synthetic strategies for analogous compounds often rely on nucleophilic aromatic substitution reactions. However, there is considerable scope for innovation.

Future synthetic explorations could focus on:

Direct C-H Cyclopropoxylation: Investigating transition-metal-catalyzed C-H activation and subsequent cyclopropoxylation of 2-nitropyridine (B88261) could provide a more atom-economical and direct route to the target molecule.

Novel Cyclopropoxy-Donating Reagents: The development and utilization of new, stable, and highly reactive cyclopropoxy-donating reagents could enhance reaction yields and broaden the substrate scope.

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitrated compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

Synthetic Strategy Potential Catalyst/Reagent Anticipated Advantages Key Challenges
C-H Cyclopropoxylation Palladium or Copper Catalysts High atom economy, direct functionalization Regioselectivity, catalyst stability
Nucleophilic Aromatic Substitution Cyclopropanol (B106826) with a strong base Well-established methodology Harsh reaction conditions, potential side reactions
Buchwald-Hartwig Etherification Palladium-based catalysts Mild reaction conditions, good functional group tolerance Catalyst cost and optimization

Exploration of Unconventional Reactivity Patterns

The unique electronic and steric properties of the cyclopropyl (B3062369) group in conjunction with the electron-withdrawing nitro group on the pyridine (B92270) ring may give rise to unconventional reactivity. Future research should aim to uncover and harness these latent reaction pathways.

Key areas for investigation include:

Ring-Opening Reactions of the Cyclopropyl Group: The strained three-membered ring of the cyclopropoxy moiety could be susceptible to ring-opening under specific conditions (e.g., acid-catalyzed, reductive, or transition-metal-mediated), leading to novel functionalized pyridines.

Activation of the Pyridine Ring: The interplay between the electron-donating cyclopropoxy group and the electron-withdrawing nitro group can modulate the reactivity of the pyridine ring towards various electrophilic and nucleophilic reagents in ways that are not yet fully understood.

Photochemical Reactivity: The nitro group suggests potential for interesting photochemical transformations, which could be explored to generate novel molecular architectures.

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The functional handles present in this compound make it an attractive candidate for incorporation into such processes.

Future research could focus on designing cascade sequences where:

The nitro group is reduced in situ to an amino group, which then participates in a subsequent cyclization or condensation reaction.

The cyclopropyl group acts as a masked reactive species that is unveiled under the reaction conditions to trigger a subsequent transformation.

The pyridine nitrogen participates in a cyclization cascade following an initial reaction at another site on the molecule.

The development of such cascade reactions would significantly enhance the synthetic utility of this compound, allowing for the efficient synthesis of novel heterocyclic scaffolds.

Advancements in Green and Sustainable Synthetic Methodologies

In line with the growing importance of green chemistry in pharmaceutical and chemical manufacturing, future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key aspects of green and sustainable approaches to explore include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Approaches: Focusing on the use of non-toxic, earth-abundant metal catalysts or even organocatalysts to minimize heavy metal waste.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

A summary of potential green chemistry approaches is provided in Table 2.

Table 2: Green and Sustainable Synthetic Approaches for this compound

Green Chemistry Principle Proposed Application Potential Benefits
Safer Solvents Use of ionic liquids or deep eutectic solvents Reduced volatility and flammability, potential for recyclability
Catalysis Development of iron or copper-based catalytic systems Lower toxicity and cost compared to precious metal catalysts
Energy Efficiency Microwave-assisted nucleophilic aromatic substitution Significant reduction in reaction times and energy input

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